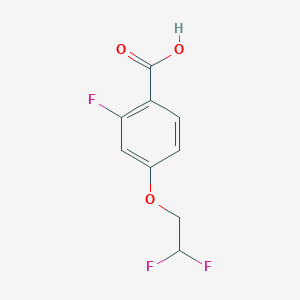![molecular formula C10H8F4O2 B13483789 2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13483789.png)
2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid: is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid typically involves the introduction of fluorine and trifluoromethyl groups into the aromatic ring. One common method includes the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanoic acid moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a larger scale. The use of environmentally friendly solvents and reagents is also a consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and nitration are common substitution reactions that the compound can undergo.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂), while nitration typically involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. These interactions can modulate signaling pathways and biochemical processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylpropanoic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-[3-Fluoro-4-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties enhance its reactivity and binding affinity, making it valuable in various applications compared to similar compounds.
Properties
Molecular Formula |
C10H8F4O2 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
2-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H8F4O2/c1-5(9(15)16)6-2-3-7(8(11)4-6)10(12,13)14/h2-5H,1H3,(H,15,16) |
InChI Key |
FURRMCVIPICODK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



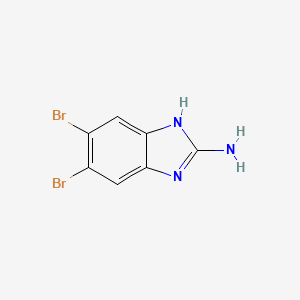
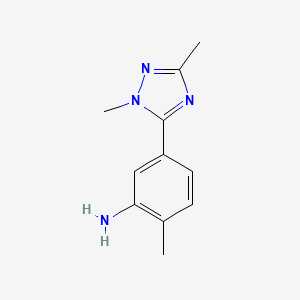

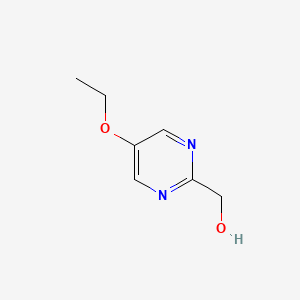
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)
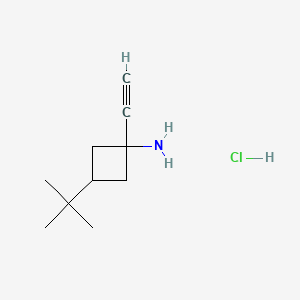
![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
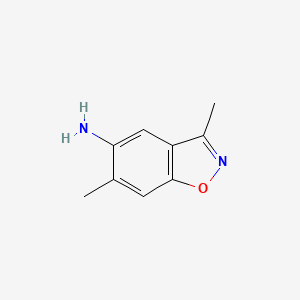
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)
![N-[2-(3-benzenesulfonamido-4-methoxybenzenesulfonamido)ethyl]acetamide](/img/structure/B13483773.png)
